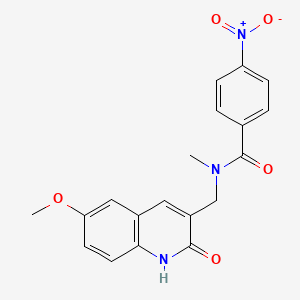
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide, commonly known as HMN-214, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. It belongs to the class of compounds known as benzamides.
Mechanism of Action
The exact mechanism of action of HMN-214 is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting HSP90, HMN-214 can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
HMN-214 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, it has been demonstrated to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of using HMN-214 in lab experiments is that it has been shown to be effective at relatively low concentrations. This makes it easier to work with than some other anticancer drugs that require higher concentrations to be effective. However, one limitation is that it is not yet clear whether HMN-214 will be effective in humans. Further clinical studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on HMN-214. One area of interest is the development of analogs of HMN-214 that may have improved efficacy or reduced toxicity. Another area of interest is the identification of biomarkers that can predict which patients will respond best to treatment with HMN-214. Additionally, further studies are needed to determine the optimal dosing and scheduling of HMN-214 in humans. Finally, clinical trials are needed to determine the safety and efficacy of HMN-214 in humans with cancer.
Synthesis Methods
The synthesis of HMN-214 involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N-methyl-4-nitrobenzamide in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to yield HMN-214 in high purity and yield.
Scientific Research Applications
HMN-214 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In preclinical studies, HMN-214 has also been shown to enhance the efficacy of chemotherapy and radiation therapy. Furthermore, it has been demonstrated that HMN-214 can inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-3-5-15(6-4-12)22(25)26)11-14-9-13-10-16(27-2)7-8-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLPTOELYNAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

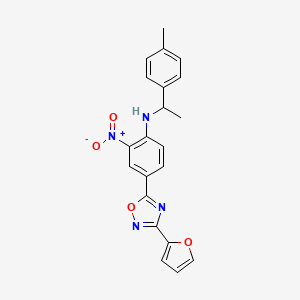

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)


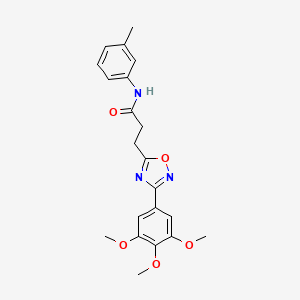
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
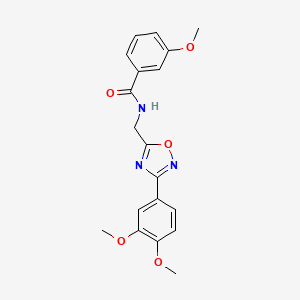

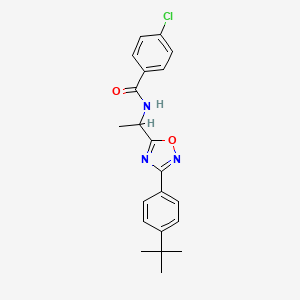
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
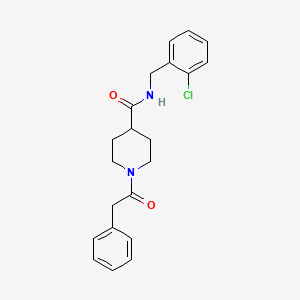

![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)